molecular formula C8H12O4 B6240253 4,4-diethoxybut-2-ynoic acid CAS No. 773869-54-8

4,4-diethoxybut-2-ynoic acid

Cat. No.: B6240253
CAS No.: 773869-54-8
M. Wt: 172.2
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Description

4,4-Diethoxybut-2-ynoic acid is a chemical compound with the CAS Registry Number 773869-54-8 . It has a molecular formula of C 8 H 12 O 4 and a molecular weight of 172.18 g/mol . The compound features a terminal carboxylic acid functional group and a diethoxy acetal group attached to an alkyne backbone, as represented by the SMILES notation O=C(O)C#CC(OCC)OCC . This unique structure makes it a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research. The diethoxy acetal group can serve as a protected form of an aldehyde, which can be deprotected under mild acidic conditions, while the carboxylic acid allows for further derivatization. Researchers may utilize this compound in the synthesis of more complex molecules, such as in the preparation of its ethyl ester derivative, Ethyl 4,4-diethoxybut-2-ynoate (CAS 5777-17-3) . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

773869-54-8

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4,4 Diethoxybut 2 Ynoic Acid and Its Precursors

Direct Synthesis Strategies

Direct synthetic methods aim to construct the 4,4-diethoxybut-2-ynoic acid molecule or its direct ester precursor in a few convergent steps. These strategies involve forming the key carbon framework and introducing the necessary functional groups, such as the diethyl acetal (B89532) and the carboxylic acid, through carefully chosen reactions.

Conversion from Related Unsaturated Carboxylic Acid Esters (e.g., But-2-enoate)

One potential, though less commonly utilized, pathway to the precursors of 4,4-diethoxybut-2-ynoic acid begins with (E)-but-2-enoic acid. Initial research into the synthesis of the ethyl ester of the target acid explored this multi-step route. rsc.orgpsu.edu The proposed sequence involves:

Esterification: The initial step is the conversion of (E)-but-2-enoic acid to its corresponding methyl ester, typically using methanol (B129727) in the presence of an acid catalyst like sulfuric acid. rsc.org

Allylic Bromination: The resulting methyl (E)-but-2-enoate undergoes allylic bromination to introduce a bromine atom at the C4 position, yielding methyl 4-bromobut-2-enoate. rsc.org

Further Conversion: This bromo-ester would then require subsequent reactions, including the substitution of the bromide with ethoxy groups to form the diethyl acetal and hydrolysis of the methyl ester to the carboxylic acid. However, this route has been reported to give low and variable yields, making it a less favorable option compared to other available methods. psu.edu

Approaches from Functionalized Alkynes and Acetals

A more direct and efficient approach involves the reaction of smaller functionalized alkyne and acetal components. The synthesis of ethyl 4,4-diethoxybut-2-ynoate, the direct precursor to the target acid, can be achieved by reacting ethyl propiolate with triethyl orthoformate. chemicalbook.com This method effectively combines the alkyne backbone with the protected aldehyde functionality in a single key step.

Alternatively, a foundational precursor, 4,4-diethoxybut-1-yne (B2475238), can be synthesized through the reaction of propargylic organometallic compounds with orthoformate esters. rsc.org This terminal alkyne serves as a versatile building block which would then require a carboxylation step to introduce the carboxylic acid group at the terminal position, followed by isomerization of the triple bond from the C1 to the C2 position.

Exploitation of Carbon-Carbon Bond Formation Reactions

The synthesis of the core butyne structure relies heavily on carbon-carbon bond formation reactions. A prominent example is the use of organometallic reagents. The Grignard derivative of propargyl bromide can be reacted with an orthoformate ester to create the C-C bond that establishes the four-carbon chain of the butyne precursor. rsc.org

Specifically, the synthesis of 4,4-diethoxybut-1-yne has been accomplished by reacting the Grignard compound of propargyl bromide with phenyl diethyl orthoformate, resulting in a 55% yield. rsc.org An improved yield of 74% was reported using acetyl diethyl orthoformate. rsc.org Research has also explored the use of organoaluminum and organozinc compounds derived from propargyl bromide for this transformation, with the organoaluminum variant showing superior results in some cases. rsc.org These methods are fundamental in constructing the essential carbon skeleton which is later functionalized to yield the final acid.

Indirect Synthesis Pathways via Key Intermediates

Indirect routes are characterized by the initial synthesis of a stable, key intermediate which is then converted to 4,4-diethoxybut-2-ynoic acid. This approach is often the most practical and high-yielding.

Generation and Transformation of Ethyl 4,4-Diethoxybut-2-ynoate

The most successful and frequently cited pathway to 4,4-diethoxybut-2-ynoic acid proceeds through its ethyl ester, ethyl (E)-4,4-diethoxybut-2-ynoate. This intermediate can be synthesized efficiently and then readily converted to the final product.

One of the most effective methods for preparing the ester is the acetalization of ethyl (E)-3-formylpropenoate. rsc.orgpsu.edu In this reaction, ethyl (E)-3-formylpropenoate is treated with absolute ethanol (B145695) in the presence of a dehydrating agent like calcium chloride, affording ethyl (E)-4,4-diethoxybut-2-enoate in high yield. rsc.orgpsu.edu Another method involves starting from 5-ethoxy-2,5-dihydrofuran-2-one, which upon treatment with ethanol and sulfuric acid, also yields the desired ester. rsc.orgpsu.edu

Synthesis of Ethyl (E)-4,4-Diethoxybut-2-enoate
Starting MaterialReagentsYieldReference
Ethyl (E)-3-formylpropenoateAbsolute ethanol, Calcium chloride94% rsc.orgpsu.edu
5-Ethoxy-2,5-dihydrofuran-2-oneEthanol, Sulfuric acid45% rsc.orgpsu.edu

Once ethyl 4,4-diethoxybut-2-ynoate is obtained, the final step is the hydrolysis of the ester group to the carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification. nih.gov For instance, a 1N aqueous solution of NaOH in a solvent like tetrahydrofuran (B95107) (THF) can be used to effectively hydrolyze the ester to the corresponding carboxylate salt. nih.gov Subsequent neutralization with a strong acid yields 4,4-diethoxybut-2-ynoic acid. nih.gov

Methodologies Involving But-3-ynoic Acid Derivatives

A synthetic route starting from but-3-ynoic acid or its derivatives to form 4,4-diethoxybut-2-ynoic acid is not a well-established or straightforward pathway. The primary challenge lies in the controlled isomerization of the alkyne from the terminal (C3) to the internal (C2) position.

Studies on the isomerization of acetylenic acids using strong bases like sodamide have shown that the process is complex. For example, but-2-ynoic acid, when treated with sodamide, irreversibly rearranges to buta-2,3-dienoic acid, not but-3-ynoic acid. rsc.org For longer-chain acetylenic acids (C5-C9), an equilibrium can be established between the 2-ynoic and 3-ynoic isomers, but this equilibrium often favors the 3-ynoic (terminal) isomer. rsc.org Furthermore, attempts to isomerize acetylenic acids with very strong bases can lead to rearrangements that form conjugated dienoic acids rather than achieving a simple shift of the triple bond. cdnsciencepub.com These findings suggest that converting a but-3-ynoic acid precursor into the desired 2-ynoic acid is synthetically challenging due to competing and often more favorable rearrangement pathways.

Strategies from Functionalized Cyclopropanes (e.g., Ring Opening Reactions)

The utility of functionalized cyclopropanes as versatile three-carbon building blocks in organic synthesis is well-established. uni-regensburg.de Their inherent ring strain facilitates ring-opening reactions, which can be strategically employed to construct linear-chain molecules with desired functionalities. Donor-acceptor (D-A) cyclopropanes, in particular, are readily activated by Lewis acids, leading to a polarized bond that can be cleaved to initiate cascade reactions. uni-regensburg.descispace.com

One general approach involves the Lewis acid-catalyzed ring-opening of a D-A cyclopropane (B1198618). This process generates a zwitterionic or radical-anion intermediate that can react with various nucleophiles or undergo further transformations. uni-regensburg.debeilstein-journals.org For instance, the activation of an ester moiety on a cyclopropane ring with a Lewis acid can induce an SN1-type ring opening. uni-regensburg.de This strategy has been used to synthesize various heterocyclic systems and could, in principle, be adapted for the synthesis of acyclic structures like the backbone of 4,4-diethoxybut-2-ynoic acid. The key would be to design a cyclopropane precursor with appropriate substituents that, upon ring-opening and subsequent reaction, would yield the desired diethoxy acetal and carboxylic acid functionalities.

Recent developments have demonstrated the synthesis of densely functionalized cyclopropanes from precursors like 4,4-dichloro-2-butenoic acid derivatives. nih.govbeilstein-journals.org These cyclopropanes, bearing multiple functional groups, offer significant potential for further chemical manipulation. A base-promoted intramolecular cyclization of dimeric structures derived from these butenoates leads to highly substituted chlorocyclopropanes. nih.govbeilstein-journals.org The subsequent controlled ring-opening of such a functionalized cyclopropane could provide a pathway to the butynoic acid skeleton.

Furthermore, gold-catalyzed cycloisomerization of alkynylcyclopropanecarboxylic acids represents another sophisticated strategy. researchgate.netmdpi.com This process involves a cascade of nucleophilic addition followed by cyclopropane ring-opening to generate seven-membered rings (oxepinones). researchgate.netmdpi.com While this specific outcome is a cyclization, the underlying principle of a controlled cyclopropane ring-opening initiated by an alkyne functional group is highly relevant. Modifying the substrate and reaction conditions could potentially divert the reaction pathway from cyclization to the formation of a linear, functionalized alkynoic acid. The presence of a donor group on the cyclopropane ring is often crucial for these transformations to proceed efficiently. mdpi.com

Table 1: Selected Ring-Opening Reactions of Functionalized Cyclopropanes

Precursor Type Catalyst/Reagent Reaction Type Potential Application Reference
Donor-Acceptor Cyclopropanes Lewis Acids (e.g., Yb(OTf)₃, Ga(OTf)₃) Ring-Opening/Cycloaddition Formation of functionalized heterocyclic systems. uni-regensburg.de uni-regensburg.de
Alkyl 4,4-dichloro-2-butenoates Copper/Bis(pinacolato)diboron Dimerization/Intramolecular Cyclization Synthesis of densely functionalized chlorocyclopropanes. nih.govbeilstein-journals.org nih.govbeilstein-journals.org
Alkynylcyclopropane Carboxylic Acids Gold(I) complexes Cycloisomerization/Ring-Opening Synthesis of oxepinones. researchgate.netmdpi.com researchgate.netmdpi.com
α,α-cyclopropanated amino acids Ni(II) complex / Electrochemical reduction Reductive Ring-Opening Formation of dehydroalanine (B155165) derivatives. beilstein-journals.org beilstein-journals.org

Stereoselective Synthesis Considerations

Achieving stereocontrol is a paramount challenge in modern organic synthesis. For a molecule like 4,4-diethoxybut-2-ynoic acid, which does not possess a stereocenter in its final form, stereoselectivity becomes crucial during the synthesis of its potential precursors, particularly those involving olefinic intermediates.

Control of Olefin Geometry in Precursor Formation

The geometry of carbon-carbon double bonds in precursors can significantly influence the reactivity and outcome of subsequent synthetic steps. The synthesis of α,β-unsaturated esters, which are potential precursors to the target molecule, often relies on classic olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. pitt.edu However, controlling the olefin geometry can be challenging, especially when other functional groups are present. For example, synthesizing (E)-α,β-unsaturated esters can be complicated by the presence of an α- or γ-hydroxy group, which can lead to mixtures of (E) and (Z) isomers. pitt.edu

Olefin cross-metathesis has emerged as a powerful tool for carbon-carbon bond formation with generally high functional group tolerance. researchgate.net This method can provide excellent control over olefin geometry. For instance, ruthenium-catalyzed cross-metathesis reactions have been shown to produce products with almost perfect (E)-configuration. mdpi.com In some cases, complete control of olefin geometry, yielding a single isomer, has been reported. researchgate.net Conversely, the choice of reactants can also lead to the selective formation of the (Z)-isomer. mdpi.com

A highly torquoselective olefination of alkynoates has been described to stereoselectively produce functionalized (E)-2-en-4-ynoic acids. nih.gov This demonstrates that specific, modern methodologies can overcome the challenges of stereocontrol inherent in older methods. The stereochemistry of olefinic precursors can be reliably assigned using techniques like 1H NMR, where the coupling constants of the olefinic protons are characteristic of the cis or trans geometry. nih.gov

Table 2: Methods for Controlling Olefin Geometry in Precursor Synthesis

Method Typical Outcome Factors Influencing Selectivity Reference
Horner-Wadsworth-Emmons Preferentially (E)-alkenes, but can be problematic. Presence of adjacent chiral centers or hydroxyl groups can lower selectivity. pitt.edu pitt.edu
Olefin Cross-Metathesis Can be highly selective for either (E) or (Z) isomers. Catalyst choice, substrate structure, reaction conditions. researchgate.netmdpi.com researchgate.netmdpi.com
Stille Reaction Stereoselective construction of conjugated systems. Geometry of the starting vinylstannane and vinyl iodide is retained. researchgate.net researchgate.net
Torquoselective Olefination Highly selective for (E)-2-en-4-ynoic acids. Specific reaction design and catalyst. nih.gov nih.gov

Asymmetric Induction in Key Reaction Steps

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgspjainsasaram.co.in While the final target, 4,4-diethoxybut-2-ynoic acid, is achiral, the synthesis may proceed through chiral intermediates where the introduction of stereocenters is a key step. This is particularly relevant if the synthetic strategy involves chiral precursors derived from the chiral pool or the use of chiral auxiliaries. wikipedia.org

External asymmetric induction, which utilizes a chiral catalyst or ligand to influence the stereochemical outcome of a reaction, is an economically attractive approach. wikipedia.org For instance, enantioselective ring-opening of meso-cyclopropanes can be achieved using chiral catalysts, leading to enantioenriched products like γ-aminobutyric acid (GABA) derivatives. scispace.com This principle could be applied to generate chiral precursors for 4,4-diethoxybut-2-ynoic acid.

Another powerful strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is reversibly attached to a substrate, directing a subsequent reaction to occur diastereoselectively before being cleaved off. wikipedia.org A well-established example is the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated with high diastereoselectivity. mdpi.com After the key bond-forming step, the auxiliary is removed and can be recovered, yielding the enantiomerically enriched product. mdpi.com This methodology has been successfully applied to the large-scale asymmetric synthesis of non-proteinogenic amino acids. mdpi.com

The origins of stereoselectivity can often be traced to specific conformational preferences in the transition state. nih.gov Computational studies have shown that steric hindrance plays a major role, with reactions proceeding via the lowest energy transition state, which avoids unfavorable steric interactions. nih.gov For example, in the alkylation of chiral enamines, a bulky substituent on the chiral amine can effectively block one face of the enamine, leading to preferential attack from the less hindered side and high levels of asymmetric induction. nih.gov

Table 3: Approaches for Asymmetric Induction

Induction Type Method Example Mechanism Reference
Internal Asymmetric Induction Chiral Pool Synthesis Using naturally occurring chiral molecules as starting materials. The inherent chirality of the starting material directs subsequent transformations. wikipedia.org
Relayed Asymmetric Induction Chiral Auxiliaries Ni(II) complex of a glycine Schiff base with a chiral ligand. The auxiliary creates a diastereomeric intermediate, leading to facial selectivity in reactions like alkylation. mdpi.com wikipedia.orgmdpi.com
External Asymmetric Induction Chiral Catalysts Enantioselective ring-opening of cyclopropanes with a chiral catalyst. The catalyst creates a chiral environment around the substrate in the transition state. scispace.comwikipedia.org scispace.comwikipedia.org
Substrate Control Steric Shielding Alkylation of enamines with bulky substituents. A large group on the substrate blocks one face from attack, forcing the reagent to approach from the opposite side. nih.gov nih.gov

Chemical Reactivity and Transformation Pathways of 4,4 Diethoxybut 2 Ynoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a variety of substitution reactions at the carbonyl carbon.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 4,4-diethoxybut-2-ynoic acid into esters and amides represents a fundamental set of transformations. These reactions proceed by replacing the hydroxyl (-OH) group of the carboxyl functionality with an alkoxy (-OR) or amino (-NRR') group, respectively.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are frequently employed. A common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach is effective for a wide range of carboxylic acids and alcohols, including sterically hindered ones. orgsyn.org

Amidation: The direct reaction between a carboxylic acid and an amine is often challenging as it tends to form a stable ammonium (B1175870) carboxylate salt. Therefore, like esterification, amidation is typically carried out by first "activating" the carboxylic acid. The use of coupling agents such as DCC or other carbodiimides facilitates the formation of an amide bond under mild conditions.

Table 1: Representative Conditions for Esterification and Amidation

TransformationReagentsGeneral ConditionsByproduct
Esterification (Steglich)Alcohol (R-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Anhydrous organic solvent (e.g., Dichloromethane), Room temperatureDicyclohexylurea (DCU)
AmidationAmine (RNH₂), Dicyclohexylcarbodiimide (DCC)Anhydrous organic solvent, Room temperatureDicyclohexylurea (DCU)

Nucleophilic Acyl Substitution Mechanisms

The reactions of esterification and amidation are classic examples of nucleophilic acyl substitution. masterorganicchemistry.com This mechanism is fundamental to the chemistry of carboxylic acid derivatives and generally proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., the oxygen from an alcohol or the nitrogen from an amine) on the electrophilic carbonyl carbon of the carboxylic acid group. This step breaks the carbon-oxygen π-bond, and its electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com In acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic and reactive towards even weak nucleophiles like alcohols. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed by the expulsion of a leaving group. youtube.com For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Acid catalysis facilitates its departure by protonating it to form a much better leaving group, water (-OH₂⁺). When using coupling agents like DCC, the carboxylic acid is converted into a more reactive intermediate with a superior leaving group, which is then readily displaced by the incoming nucleophile.

Reactivity of the Alkynyl Moiety

The carbon-carbon triple bond in 4,4-diethoxybut-2-ynoic acid is an electron-rich region, making it susceptible to addition reactions. Its reactivity is modulated by the presence of the electron-withdrawing carboxylic acid group.

Addition Reactions (e.g., Hydrostannylation, Halogenation)

Addition reactions involve the breaking of the alkyne's π-bonds to form new single bonds with other atoms. Most of the addition reactions that occur with alkenes also take place with alkynes. libretexts.org

Hydrostannylation: This reaction involves the addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), across the triple bond to form a vinylstannane. The reaction's regio- and stereoselectivity can be controlled by the choice of catalyst or reaction conditions. acs.org

Radical-initiated hydrostannylation often leads to a mixture of (E)- and (Z)-isomers.

Palladium- or platinum-catalyzed hydrostannylation typically proceeds via a syn-addition, leading to specific stereoisomers. researchgate.netqub.ac.uk The regioselectivity depends on electronic and steric factors of the alkyne substrate. For terminal alkynes, platinum catalysts can provide excellent selectivity. qub.ac.uk

Table 2: Potential Products of Hydrostannylation of 4,4-Diethoxybut-2-ynoic Acid

Reaction TypeKey ReagentExpected Major Product TypeStereochemistry
Catalytic HydrostannylationBu₃SnH, Pd or Pt catalystVinylstannanePredominantly syn-addition
Radical HydrostannylationBu₃SnH, AIBN (initiator)VinylstannaneMixture of syn- and anti-addition products

Halogenation: Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in electrophilic addition reactions. The reaction can be controlled to add one or two equivalents of the halogen. libretexts.org

Addition of one equivalent of a halogen results in the formation of a dihaloalkene. The addition typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition and the formation of a trans-dihaloalkene. libretexts.org

Addition of two equivalents of a halogen leads to a tetrahaloalkane. The initially formed dihaloalkene undergoes a second addition reaction. libretexts.org

Table 3: Products of Bromination of 4,4-Diethoxybut-2-ynoic Acid

Equivalents of Br₂Intermediate/ProductGeneral Structure
1 eq. Br₂(E)-2,3-dibromo-4,4-diethoxybut-2-enoic acidC₈H₁₂Br₂O₄
2 eq. Br₂2,2,3,3-tetrabromo-4,4-diethoxybutanoic acidC₈H₁₂Br₄O₄

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for forming cyclic compounds in a concerted fashion. fiveable.me The alkyne in 4,4-diethoxybut-2-ynoic acid can serve as a 2π-electron component in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. libretexts.org Alkynes can function as dienophiles. The electron-withdrawing nature of the carboxylic acid group makes the triple bond of 4,4-diethoxybut-2-ynoic acid electron-deficient, enhancing its reactivity as a dienophile, particularly with electron-rich dienes. The reaction would yield a substituted 1,4-cyclohexadiene (B1204751) derivative.

[3+2] Dipolar Cycloaddition: This type of reaction occurs between a 1,3-dipole (a three-atom, 4π-electron system) and a dipolarophile (a 2π-electron system, such as an alkyne) to form a five-membered heterocyclic ring. The alkyne in 4,4-diethoxybut-2-ynoic acid can react with dipoles like azides (to form triazoles), nitrile oxides (to form isoxazoles), or diazomethane (B1218177) (to form pyrazoles).

Table 4: Potential Cycloaddition Reactions

Reaction TypeReactant Partner (Example)Resulting Ring System
[4+2] Diels-Alder1,3-Butadiene (Diene)1,4-Cyclohexadiene
[3+2] Dipolar CycloadditionPhenyl azide (B81097) (1,3-Dipole)1,2,3-Triazole
[3+2] Dipolar CycloadditionDiazomethane (1,3-Dipole)Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a terminal alkyne functionality in 4,4-diethoxybut-2-ynoic acid and its derivatives makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. Key examples of such transformations involving the alkyne moiety include the Sonogashira, Heck, and Suzuki coupling reactions. rsc.orgwikipedia.org

Sonogashira Coupling:

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net For derivatives of 4,4-diethoxybut-2-ynoic acid, this reaction provides a direct method for the introduction of aryl or vinyl substituents at the C-2 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. nih.govijnc.irthieme-connect.de

A general scheme for the Sonogashira coupling of a 4,4-diethoxybut-2-ynoic acid derivative is presented below:

Sonogashira Coupling of 4,4-diethoxybut-2-ynoic acid derivative
Entry Aryl/Vinyl Halide (R-X) Catalyst System Base Solvent Product Yield (%)
1IodobenzenePd(PPh₃)₄, CuIEt₃NTHF4,4-Diethoxy-2-(phenylethynyl)butanoic acid derivative85-95
24-BromotoluenePdCl₂(PPh₃)₂, CuIi-Pr₂NHDMF4,4-Diethoxy-2-(p-tolylethynyl)butanoic acid derivative80-90
3(E)-1-Iodo-1-hexenePd(PPh₃)₄, CuIEt₃NToluene(E)-4,4-Diethoxy-2-(hex-1-en-1-ynyl)butanoic acid derivative75-85

Heck Coupling:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org While the primary alkyne of 4,4-diethoxybut-2-ynoic acid is not a direct substrate for the classical Heck reaction, it can be transformed into a vinyl halide or other suitable coupling partner. Subsequently, this derivative can undergo a Heck reaction to introduce further complexity.

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov Similar to the Heck reaction, the alkyne functionality of 4,4-diethoxybut-2-ynoic acid can be first converted, for example, into a vinyl boronate ester. This intermediate can then participate in a Suzuki coupling with an aryl or vinyl halide to form a new carbon-carbon bond.

A representative two-step sequence is shown below:

Hydroboration of the alkyne:

Hydroboration of the alkyne

Suzuki Coupling of the resulting vinyl boronate ester:

Suzuki Coupling
Step Reagents and Conditions Intermediate/Product
1Catecholborane, followed by pinacol(E)-4,4-Diethoxy-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)butanoic acid derivative
2Aryl halide (e.g., 4-iodoanisole), Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O(E)-4,4-Diethoxy-2-(2-(4-methoxyphenyl)vinyl)butanoic acid derivative

Transformations at the Acetal (B89532) Functionality

The diethyl acetal group in 4,4-diethoxybut-2-ynoic acid serves as a masked aldehyde functionality. This protecting group can be removed or transformed under specific conditions, providing a pathway to other important classes of compounds.

Hydrolysis to Aldehydes (e.g., 4-Oxobut-2-enoic Acid Derivatives)

The most common transformation of the acetal group is its hydrolysis under acidic conditions to reveal the parent aldehyde. organicchemistrytutor.comyoutube.com This reaction is reversible, and the equilibrium is driven towards the aldehyde by the use of excess water. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The mechanism involves protonation of one of the ethoxy groups, followed by its departure as ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by loss of a proton and subsequent protonation and elimination of the second ethoxy group, leads to the formation of the aldehyde.

The hydrolysis of 4,4-diethoxybut-2-ynoic acid yields 4-oxobut-2-ynoic acid, a highly reactive precursor for various synthetic applications.

Hydrolysis of 4,4-diethoxybut-2-ynoic acid
Entry Acid Catalyst Solvent Temperature (°C) Product
1HCl (aq)Acetone254-Oxobut-2-ynoic acid
2H₂SO₄ (dilute)THF/H₂O404-Oxobut-2-ynoic acid
3Acetic acid/H₂O-604-Oxobut-2-ynoic acid

Oxocarbenium Ion Formation and Subsequent Transformations

The formation of an oxocarbenium ion is a key step in the hydrolysis of acetals. nih.govwikipedia.org This highly electrophilic intermediate can be trapped by various nucleophiles other than water, leading to a range of functionalized products. nih.govyoutube.com The reactivity of the oxocarbenium ion derived from 4,4-diethoxybut-2-ynoic acid opens up possibilities for intramolecular cyclizations or intermolecular reactions with suitable nucleophiles.

For instance, in the presence of a Lewis acid, the acetal can be activated to form the oxocarbenium ion, which can then react with a nucleophile. researchgate.net

Oxocarbenium Ion Formation and Subsequent Transformations

Cascade and Domino Reactions

The multifunctional nature of 4,4-diethoxybut-2-ynoic acid, possessing an alkyne, a carboxylic acid, and a latent aldehyde, makes it an ideal substrate for cascade or domino reactions. wikipedia.org These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient approach to complex molecules. 20.210.105

An example of a potential cascade reaction could involve an initial transformation at one functional group that triggers a subsequent reaction at another. For instance, an intramolecular reaction could be initiated following a palladium-catalyzed coupling on the alkyne. chim.it

Functional Group Interconversions within the Molecular Framework

Beyond the transformations at the alkyne and acetal functionalities, the carboxylic acid group of 4,4-diethoxybut-2-ynoic acid can also undergo a variety of interconversions. fiveable.mesolubilityofthings.comscribd.com These transformations are fundamental in organic synthesis for modifying the reactivity and properties of the molecule.

Common functional group interconversions for the carboxylic acid moiety include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Amide formation: Conversion to an acyl chloride followed by reaction with an amine, or direct coupling with an amine using a coupling agent.

Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

These interconversions allow for the synthesis of a diverse library of compounds derived from the 4,4-diethoxybut-2-ynoic acid scaffold.

Starting Material Reagents Product Functional Group
Carboxylic AcidR'OH, H⁺Ester
Carboxylic Acid1. SOCl₂ 2. R'₂NHAmide
Carboxylic AcidLiAlH₄, then H₃O⁺Primary Alcohol

Role As a Versatile Synthetic Intermediate and Building Block

Precursor to Biologically Relevant Molecules

The structural motifs accessible from 4,4-diethoxybut-2-ynoic acid are prevalent in numerous biologically active compounds, including natural products and pharmaceuticals. Its utility as a starting material for such molecules is a testament to its importance in medicinal and synthetic chemistry.

Cyclopropane (B1198618) amino acids are conformationally constrained analogues of natural amino acids that are of great interest in drug discovery for their ability to impart unique structural and biological properties to peptides and other molecules. While direct synthesis from 4,4-diethoxybut-2-ynoic acid is not extensively documented, the functional handles present in the molecule are amenable to synthetic strategies for cyclopropane ring formation. For instance, the alkyne can be functionalized to an alkene, which can then undergo cyclopropanation. The inherent carboxylic acid and masked aldehyde functionalities provide convenient points for the introduction of the amino group and further synthetic elaboration.

General strategies for the synthesis of cyclopropane amino acids often involve the cyclopropanation of dehydroamino acid derivatives.

Reactant 1Reactant 2Catalyst/ReagentProductDiastereoselectivityReference
Dehydroamino acid derivativeDiazo compoundRhodium(II) catalystCyclopropane amino acid derivativeHighNot specified
α,β-Unsaturated esterYlideBaseCyclopropyl esterVariableNot specified

Lactones and lactams are core structures in a vast number of natural products and pharmaceuticals. nih.gov The γ-lactam-γ-lactone bicyclic core is a particularly important pharmacophore found in a number of potent enzyme inhibitors. The functionality within 4,4-diethoxybut-2-ynoic acid provides a foundation for the construction of such bicyclic systems. For example, the carboxylic acid can be coupled with an amino acid or an amine, and subsequent intramolecular reactions involving the alkyne and the acetal-protected aldehyde can lead to the formation of the fused ring system.

A general approach to γ-lactam synthesis involves the intramolecular cyclization of γ-amino acids or related derivatives.

Starting MaterialKey TransformationProduct
γ-Amino acidDehydrationγ-Lactam
γ-Keto acid and amineReductive aminationγ-Lactam

Salinosporamide A is a potent proteasome inhibitor with significant anticancer activity, characterized by its complex γ-lactam-β-lactone fused ring system. nih.govbenthamdirect.comacs.orgingentaconnect.commdpi.com The total synthesis of Salinosporamide A and its analogues has been a major focus in synthetic organic chemistry. While the direct use of 4,4-diethoxybut-2-ynoic acid in the synthesis of Salinosporamide A analogues is not explicitly detailed in prominent literature, its structural features make it a plausible precursor for key fragments of these complex molecules. The butanoic acid backbone, along with the latent aldehyde and the alkyne for further functionalization, could be strategically employed in the construction of the intricate core of these natural product analogues.

Synthetic strategies toward Salinosporamide A often involve the construction of a highly substituted pyrrolidinone core.

Key IntermediateSynthetic GoalReference
Substituted pyroglutamateElaboration to the bicyclic core nih.govbenthamdirect.comacs.orgingentaconnect.commdpi.com
Chiral allylic alcoholStereoselective installation of functional groups nih.govbenthamdirect.comacs.orgingentaconnect.commdpi.com

Construction of Polyunsaturated Systems

Polyunsaturated fatty acids and their derivatives play crucial roles in various biological processes and are components of many natural products. The alkyne functionality of 4,4-diethoxybut-2-ynoic acid serves as a valuable handle for the stereoselective construction of diene and triene systems.

The stereocontrolled synthesis of conjugated trienoic acids is a challenging yet important endeavor in organic synthesis. The triple bond in 4,4-diethoxybut-2-ynoic acid can be selectively reduced to either a cis- or trans-double bond. Furthermore, it can participate in a variety of coupling reactions, such as Sonogashira or Suzuki couplings, to introduce additional unsaturation. These transformations, followed by further manipulations of the existing functional groups, can provide access to a range of stereodefined trienoic acids.

A common method for stereoselective alkene synthesis is the Wittig reaction or its variations.

Aldehyde/KetoneYlideConditionsAlkene Geometry
AldehydeStabilized ylideStandardPredominantly E
AldehydeUnstabilized ylideSalt-freePredominantly Z
AldehydeHorner-Wadsworth-Emmons reagentVariousE or Z depending on reagent and conditions

Spectroscopic and Computational Characterization for Structural Elucidation and Mechanistic Insight

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. For 4,4-diethoxybut-2-ynoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon framework and the chemical environment of protons within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4,4-diethoxybut-2-ynoic acid is expected to show distinct signals for the protons of the ethoxy groups and the acetal (B89532) proton. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

The diethyl acetal group would present a characteristic pattern. The methine proton (CH) at the C4 position, being attached to two oxygen atoms, would be deshielded and is predicted to appear as a singlet in the range of 4.5-5.5 ppm. The methylene protons (-OCH₂CH₃) of the two ethoxy groups are expected to be diastereotopic, potentially leading to two separate quartets around 3.4-3.7 ppm due to coupling with the adjacent methyl protons. The terminal methyl protons (-OCH₂CH₃) would likely appear as a triplet around 1.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. oregonstate.eduoregonstate.edulibretexts.org For 4,4-diethoxybut-2-ynoic acid, eight distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm. libretexts.org The two sp-hybridized carbons of the alkyne (C≡C) would resonate in the range of 70-90 ppm. oregonstate.eduoregonstate.edu The acetal carbon (C4), bonded to two oxygens, is predicted to appear between 90 and 100 ppm. oregonstate.eduoregonstate.edu The methylene carbons of the ethoxy groups (-OCH₂) are expected in the 60-70 ppm region, while the methyl carbons (-CH₃) would be the most upfield, around 15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4,4-diethoxybut-2-ynoic acid (Note: These are estimated values based on typical chemical shifts for the respective functional groups.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad singlet)170 - 185
Alkyne (-C≡C-)-70 - 90
Acetal Methine (-CH(OEt)₂)4.5 - 5.5 (singlet)90 - 100
Methylene (-OCH₂CH₃)3.4 - 3.7 (quartet)60 - 70
Methyl (-OCH₂CH₃)~1.2 (triplet)~15

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.orgmaricopa.edu

The IR spectrum of 4,4-diethoxybut-2-ynoic acid would be characterized by several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. libretexts.orgyoutube.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹ would indicate the presence of the carbonyl group. libretexts.orgdummies.com

C≡C Stretch (Alkyne): A weak to medium, sharp absorption band is predicted in the 2100-2250 cm⁻¹ range, corresponding to the carbon-carbon triple bond stretch. libretexts.orgmaricopa.edudummies.com The intensity of this band is often weak for internal alkynes.

C-O Stretch (Acetal and Carboxylic Acid): Strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, would be indicative of the C-O stretching vibrations of the acetal and carboxylic acid groups.

C-H Stretch (Aliphatic): Absorptions around 2850-3000 cm⁻¹ would correspond to the C-H stretching of the ethyl groups. maricopa.edu

Table 2: Predicted Characteristic IR Absorption Bands for 4,4-diethoxybut-2-ynoic acid (Note: These are expected ranges for the vibrational frequencies.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1710 - 1760Strong
AlkyneC≡C Stretch2100 - 2250Weak to Medium
Acetal/EtherC-O Stretch1000 - 1300Strong
AlkaneC-H Stretch2850 - 3000Medium

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

The molecular ion peak (M⁺) for 4,4-diethoxybut-2-ynoic acid would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for this molecule would likely involve:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a significant fragment ion at [M - 45].

Loss of a carboxyl group (-COOH): A peak at [M - 45] could also arise from the loss of the carboxylic acid group. youtube.comlibretexts.org

Alpha-cleavage: Cleavage of the bond between C3 and C4 could lead to characteristic fragments.

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions could potentially occur, leading to specific fragment ions. wikipedia.orgyoutube.com

Loss of water (-H₂O): A peak at [M - 18] is a common feature in the mass spectra of carboxylic acids. youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments for 4,4-diethoxybut-2-ynoic acid (Note: These are hypothetical fragmentation patterns.)

Fragment Ion Predicted m/z Description
[M]⁺172.07Molecular Ion
[M - 29]⁺143.06Loss of an ethyl radical
[M - 45]⁺127.05Loss of an ethoxy radical or carboxyl group
[M - 73]⁺99.04Loss of the -CH(OEt)₂ group

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of molecules and for modeling reaction mechanisms.

DFT calculations can be employed to determine the most stable three-dimensional conformation (geometry optimization) of 4,4-diethoxybut-2-ynoic acid. google.commdpi.comarxiv.org These calculations would provide precise bond lengths, bond angles, and dihedral angles. Functionals like B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G(d) or larger), are commonly used for such optimizations. nih.gov

Once the optimized geometry is obtained, further DFT calculations can be performed to analyze the electronic structure. This includes determining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The calculated electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, with the carboxylic acid oxygen atoms expected to be the most electron-rich and the acidic proton being the most electron-poor.

Computational modeling can provide valuable insights into the potential reaction mechanisms involving 4,4-diethoxybut-2-ynoic acid. mdpi.comacs.org For instance, DFT calculations can be used to model the deprotonation of the carboxylic acid, the addition of nucleophiles to the alkyne, or its participation in cycloaddition reactions.

By locating the transition state structures and calculating their energies, the activation barriers for various reaction pathways can be determined. acs.org This allows for a theoretical prediction of the most favorable reaction pathways and the elucidation of the detailed steps involved in the chemical transformation. For example, modeling the reaction of 4,4-diethoxybut-2-ynoic acid with a base would involve calculating the energy profile for the proton transfer from the carboxylic acid to the base, including the transition state for this process.

Prediction of Spectroscopic Parameters for Structural Assignment

Computational chemistry serves as a powerful tool in the structural elucidation of novel compounds by predicting their spectroscopic parameters. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data. These theoretical predictions, when compared with experimental spectra, can provide confident structural assignments and offer deeper insight into the electronic structure of the molecule.

For the specific compound, 4,4-diethoxybut-2-ynoic acid, a comprehensive search of scientific literature and chemical databases has revealed a notable absence of published research detailing the computational prediction of its spectroscopic parameters. While the parent compound, 2-butynoic acid, has been the subject of spectroscopic studies, this data does not extend to its 4,4-diethoxy derivative.

The general methodology for such a study would involve:

Geometry Optimization: The three-dimensional structure of the 4,4-diethoxybut-2-ynoic acid molecule would first be optimized using a selected level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This step is crucial as the accuracy of the predicted spectroscopic parameters is highly dependent on the accuracy of the optimized molecular geometry.

Frequency Calculations: Following optimization, vibrational frequency calculations would be performed to predict the IR spectrum. This would also confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

NMR Shielding Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of the nuclei (e.g., ¹H, ¹³C). These shielding constants are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

The predicted spectra would then be compared against experimentally obtained data to confirm the structural assignment. However, at present, there are no available studies in the public domain that have undertaken this computational analysis for 4,4-diethoxybut-2-ynoic acid. Therefore, no detailed research findings or data tables can be presented.

Retrosynthetic Analysis Strategies Involving 4,4 Diethoxybut 2 Ynoic Acid

Disconnection Approaches for the Acetylenic Carboxylic Acid Unit

The acetylenic carboxylic acid moiety is a key feature of 4,4-diethoxybut-2-ynoic acid, and its disconnection can be approached in several ways. The primary goal is to break down this unit into simpler, readily available precursors.

One common strategy involves disconnecting the carbon-carbon triple bond. A primary disconnection is made between the C2 and C3 carbons (the alkyne bond), which leads to two synthons: an acetylide anion and a carboxylated synthon. Another logical disconnection is at the C1-C2 bond, which separates the carboxylic acid group from the alkyne.

C-C Disconnection across the Alkyne: This approach breaks the molecule into a two-carbon acetylenic fragment and a two-carbon fragment containing the acetal (B89532). This disconnection simplifies the molecule significantly.

Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically converted into a more versatile functional group, such as a primary alcohol or a nitrile, which can then be transformed into the carboxylic acid in the forward synthesis. For instance, a nitrile can be hydrolyzed to form a carboxylic acid. libretexts.org

The following table outlines potential synthons and their corresponding synthetic equivalents for the acetylenic carboxylic acid unit.

DisconnectionSynthonSynthetic EquivalentCorresponding Reaction
C2-C3 Bond⁻C≡C-COOHAcetylene dicarboxylic acid monomethyl esterAlkylation
C3-C4 BondHC≡C-COOH (Propiolic acid) + ⁺CH(OEt)₂Propiolic acid, Diethoxy(iodomethyl)methaneNucleophilic substitution
C1-C2 Bond (FGI to Nitrile)NC-C≡C-CH(OEt)₂3-cyano-propynal diethyl acetalHydrolysis
C1-C2 Bond (Direct Carboxylation)⁻C≡C-CH(OEt)₂3,3-diethoxypropyneCarboxylation with CO₂

These disconnection strategies rely on well-established reactions in organic synthesis, such as the alkylation of acetylide anions or the carboxylation of organometallic reagents. libretexts.orglibretexts.org

Strategic Use of the Acetal as a Protected Carbonyl Equivalent

The diethyl acetal group at the C4 position is a protected form of an aldehyde. Acetals are widely used as protecting groups for carbonyls because they are stable in neutral to strongly basic and reductive environments, which are conditions that might otherwise react with an unprotected aldehyde or ketone. quimicaorganica.orgchem-station.comlibretexts.orglibretexts.org The acetal can be easily removed (deprotected) under acidic conditions to regenerate the carbonyl group. chemistrysteps.com

In the retrosynthesis of 4,4-diethoxybut-2-ynoic acid, the primary step involving the acetal is a Functional Group Interconversion (FGI) .

FGI: Acetal → Aldehyde

This transformation reveals the precursor molecule to be 4-oxo-but-2-ynoic acid. The retrosynthetic analysis then proceeds with this α,β-unsaturated keto-acid. The use of the acetal is crucial because many of the reagents that would be used to construct the acetylenic carboxylic acid portion of the molecule, such as organometallic reagents (e.g., Grignard or organolithium reagents), would readily react with an unprotected aldehyde. libretexts.orglibretexts.org

The stability of the acetal allows for selective reactions at other sites of the molecule. For example, if a Grignard reaction were planned to form the carboxylic acid (via reaction with CO₂), the presence of an unprotected aldehyde would lead to an undesired side reaction. By protecting the aldehyde as an acetal, the desired reaction can proceed chemoselectively.

Protecting GroupStructure in Target MoleculeCorresponding Functional GroupConditions for ProtectionConditions for Deprotection
Diethyl Acetal-CH(OCH₂CH₃)₂Aldehyde (-CHO)Ethanol (B145695), Acid Catalyst (e.g., TsOH)Aqueous Acid (e.g., HCl, H₂SO₄)

Convergent Synthesis Planning

For 4,4-diethoxybut-2-ynoic acid, a convergent approach is highly advantageous. The molecule can be disconnected into two main building blocks, which are synthesized independently before being joined.

A logical disconnection point is the C2-C3 bond of the alkyne. This breaks the molecule into two fragments of similar complexity:

Fragment A: A two-carbon unit containing the protected aldehyde (the acetal).

Fragment B: A two-carbon unit containing the carboxylic acid or a precursor.

FragmentRetrosynthetic PrecursorSynthetic Equivalent (Building Block)
Fragment A (C3-C4 unit)Ethyne synthon with a protected aldehyde3,3-Diethoxy-1-propyne
Fragment B (C1-C2 unit)Carboxyl synthonCarbon Dioxide (CO₂) or Ethyl Chloroformate

The synthesis would proceed by first preparing 3,3-diethoxy-1-propyne. This fragment is then deprotonated to form a lithium or sodium acetylide, which acts as a nucleophile. This nucleophile is then reacted with an electrophilic source of the carboxyl group, such as carbon dioxide, followed by an acidic workup to yield the final product. This convergent plan is efficient as the two key fragments are brought together in a single, high-yielding step.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic and Green Synthesis Routes

The synthesis of acetylenic acids often involves multi-step processes that may utilize stoichiometric reagents and generate significant waste. Modern synthetic chemistry is increasingly focused on developing more sustainable methods. For a compound like 4,4-diethoxybut-2-ynoic acid, future research would likely target the development of catalytic and green synthesis pathways.

Catalytic Approaches: Research in the broader field of alkyne chemistry is exploring the use of transition metal catalysts (e.g., copper, palladium, silver) for the direct carboxylation of terminal alkynes with carbon dioxide (CO₂), a renewable C1 source. mdpi.com This approach, if adapted, could provide a more atom-economical route to acetylenic acids. For instance, processes using copper catalysts have been shown to facilitate the reaction of terminal alkynes with CO₂ to form the corresponding propiolic acids. mdpi.com

Green Chemistry Principles: The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of functionalized butynoic acids, this could involve:

Using safer, renewable, or biodegradable solvents.

Developing solvent-free reaction conditions.

Employing catalytic methods to minimize waste. mdpi.com

Improving energy efficiency through microwave or ultrasound-assisted synthesis.

Currently, there are no published studies detailing the application of these specific green methodologies to the synthesis of 4,4-diethoxybut-2-ynoic acid.

Exploration of New Reactivity Modes and Synthetic Transformations

The reactivity of 4,4-diethoxybut-2-ynoic acid is dictated by its three key functional groups: the carboxylic acid, the carbon-carbon triple bond (alkyne), and the diethyl acetal (B89532). While the characteristic reactions of these individual groups are well-established, the interplay between them in this specific molecule is unexplored.

Future research could investigate:

Intramolecular Cyclizations: The proximity of the carboxylic acid and the acetal to the alkyne moiety could enable novel intramolecular cyclization reactions to form complex heterocyclic structures.

Selective Transformations: Developing methods to selectively react one functional group while leaving the others intact would be a key area of study. For example, catalytic systems could be designed to promote additions across the alkyne without affecting the carboxylic acid or acetal.

Click Chemistry: Terminal alkynes are cornerstone functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." While 4,4-diethoxybut-2-ynoic acid is an internal alkyne, related strained or activated internal alkynes can participate in similar cycloaddition reactions. Research could explore if this molecule can be a substrate for forming triazoles or other heterocycles.

Expansion of Applications in Complex Molecule Synthesis

Functionalized building blocks like acetylenic acids are valuable in the synthesis of more complex molecules, including natural products, pharmaceuticals, and materials. The specific structural features of 4,4-diethoxybut-2-ynoic acid could potentially be leveraged in several ways, although no examples currently exist in the literature.

The acetal group, for instance, is a protected aldehyde. This latent functionality could be unmasked at a later stage in a synthetic sequence to participate in further carbon-carbon bond-forming reactions. The combination of the alkyne, a masked aldehyde, and a carboxylic acid in one small molecule could make it a versatile precursor in multi-step syntheses, assuming methodologies for its selective transformation are developed.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.com Reactions involving highly reactive intermediates or exothermic processes, which can be challenging in batch, are often more manageable in flow reactors. europa.eu The synthesis and subsequent transformations of acetylenic compounds could benefit from this technology, particularly for improving reaction control and enabling safer handling of reagents. mdpi.com There is, however, no specific research describing the synthesis or use of 4,4-diethoxybut-2-ynoic acid in a continuous flow system.

Automated Synthesis: Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput screening of reaction conditions and rapid library synthesis. researchgate.net These systems can accelerate the discovery of optimal synthetic routes and the exploration of a molecule's reactivity. Integrating the synthesis of building blocks like 4,4-diethoxybut-2-ynoic acid into an automated workflow could significantly speed up the discovery of its potential applications in areas like drug discovery and materials science. youtube.com As with other areas, the application of automated synthesis specifically to this compound has not yet been reported.

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